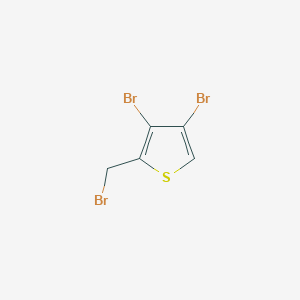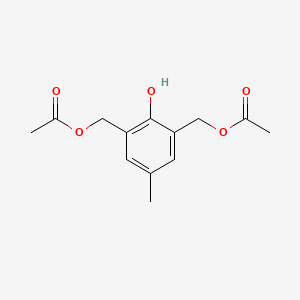
3-Chloro-N-hydroxypicolinimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-hydroxypicolinimidoyl chloride: is a chemical compound with significant interest in various scientific fields. It is known for its unique structure and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-hydroxypicolinimidoyl chloride typically involves the reaction of picolinic acid derivatives with chlorinating agents. One common method includes the use of thionyl chloride or phosphorus trichloride to introduce the chloro group. The reaction is usually carried out under controlled temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Hydrolysis: In the presence of water, it can hydrolyze to form picolinic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols under mild conditions.
Oxidation: Often requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted picolinic acid derivatives.
Oxidation Products: Oxidized forms of the original compound, often with altered functional groups.
Hydrolysis Products: Picolinic acid and its derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-N-hydroxypicolinimidoyl chloride is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, it is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-N-hydroxypicolinimidoyl chloride involves its ability to react with various nucleophiles and electrophiles. The chloro group is highly reactive, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in synthetic chemistry to create complex structures and in biological systems to modify biomolecules.
Comparison with Similar Compounds
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- 3-Chloro-N-hydroxy-2,2-dimethylpropanamide
Comparison: 3-Chloro-N-hydroxypicolinimidoyl chloride is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it more versatile in synthetic applications. Additionally, its use in biological and medicinal research highlights its importance in developing new therapeutic agents.
Properties
Molecular Formula |
C6H4Cl2N2O |
|---|---|
Molecular Weight |
191.01 g/mol |
IUPAC Name |
(2Z)-3-chloro-N-hydroxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-2-1-3-9-5(4)6(8)10-11/h1-3,11H/b10-6- |
InChI Key |
AFLVFPRLICEYOP-POHAHGRESA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)/C(=N/O)/Cl)Cl |
Canonical SMILES |
C1=CC(=C(N=C1)C(=NO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12074322.png)
![Furo[3,2-c]pyridine-6-methanamine](/img/structure/B12074329.png)
![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)





![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)





